

Phenyl Phosphate: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenyl phosphate	
Cat. No.:	B1215402	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of **phenyl phosphate**. The information is curated for researchers, scientists, and professionals in drug development who utilize **phenyl phosphate** in their work, particularly in enzymatic assays and metabolic studies. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of associated biochemical pathways and experimental workflows.

Core Chemical and Physical Properties

Phenyl phosphate is an organophosphorus compound, specifically an aryl phosphate monoester. It is a key substrate in various biochemical assays, particularly for determining the activity of phosphatases. Its properties can vary slightly depending on its salt form (e.g., disodium salt).

Physical and Chemical Properties of Phenyl Phosphate

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ O ₄ P	[1]
Molecular Weight	174.09 g/mol	[1]
Appearance	White to light yellow/red powder or crystals; can also be a liquid.	[2][3][4]
Melting Point	97-99.5 °C	[1][2][5]
Boiling Point	346.9 °C at 760 mmHg (Predicted)	[1][2][5]
Density	~1.499 g/cm³ (Predicted)	[2]
Water Solubility	7.41 x 10³ mg/L at 25 °C (estimated); approximately 1%	[5][6]
Solubility in Organic Solvents	Soluble in methanol and other organic solvents.	[2][3]
рКа	1.25 ± 0.30 (Predicted); 9.99	[2][6]
Stability	Stable under recommended storage conditions.[6]	[6]

Properties of Phenyl Phosphate Disodium Salt

The disodium salt of **phenyl phosphate** is a common form used in biochemical assays due to its higher water solubility.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ Na ₂ O ₄ P	[7]
Molecular Weight	218.05 g/mol	[7]
Appearance	White to off-white crystalline powder.	[8][9]
Melting Point	>300 °C	[10]
Water Solubility	Soluble in water (0.1 g/mL).[8] [10]	[8][10]
рН	6.5 - 9.5 (50 g/L solution at 25 °C)	[10]
Stability	Hygroscopic.[10]	[10]

Experimental Protocols

Phenyl phosphate is a widely used substrate for various phosphatases. Below are generalized protocols for acid and alkaline phosphatase assays.

Continuous Spectrophotometric Assay for Acid Phosphatase

This method allows for the direct and continuous measurement of acid phosphatase activity by monitoring the formation of phenol, a product of **phenyl phosphate** hydrolysis.

Principle: Acid phosphatase catalyzes the hydrolysis of **phenyl phosphate** to phenol and inorganic phosphate. The rate of phenol production is monitored continuously by measuring the increase in absorbance at a specific wavelength.

Materials:

- Phenyl phosphate solution (substrate)
- Acetate buffer (pH range 3.8 to 5.7)

- · Acid phosphatase enzyme preparation
- Spectrophotometer capable of kinetic measurements

Procedure:

- Prepare a reaction mixture containing the acetate buffer and a known concentration of phenyl phosphate in a cuvette.
- Equilibrate the mixture to the desired reaction temperature (e.g., 37 °C).
- Initiate the reaction by adding a small volume of the acid phosphatase enzyme solution to the cuvette and mix quickly.
- Immediately begin monitoring the change in absorbance over time at a wavelength where phenol absorbs.
- The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.[11]

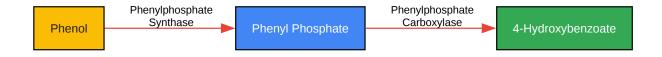
Enzyme Kinetics Analysis: To determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_{max}), the assay is performed with varying concentrations of **phenyl phosphate**. The initial rates are then plotted against the substrate concentrations. For example, in one study, 0.1 mg/mL of acid phosphatase was incubated with **phenyl phosphate** concentrations ranging from 2 to 15 mM for 5 minutes in an acetate buffer at pH 5.0.[7]

High-Performance Liquid Chromatography (HPLC) Based Assay for Phosphatase Activity

This highly sensitive method is suitable for determining phosphatase activity in biological samples where enzyme concentrations may be low.

Principle: Phenol produced from the enzymatic hydrolysis of **phenyl phosphate** is separated and quantified by HPLC with electrochemical detection.

Materials:


- **Phenyl phosphate** solution (substrate)
- Appropriate buffer for the specific phosphatase (e.g., acetate for acid phosphatase, alkaline buffer for alkaline phosphatase)
- Biological sample (e.g., plasma, saliva)
- HPLC system with an electrochemical detector

Procedure:

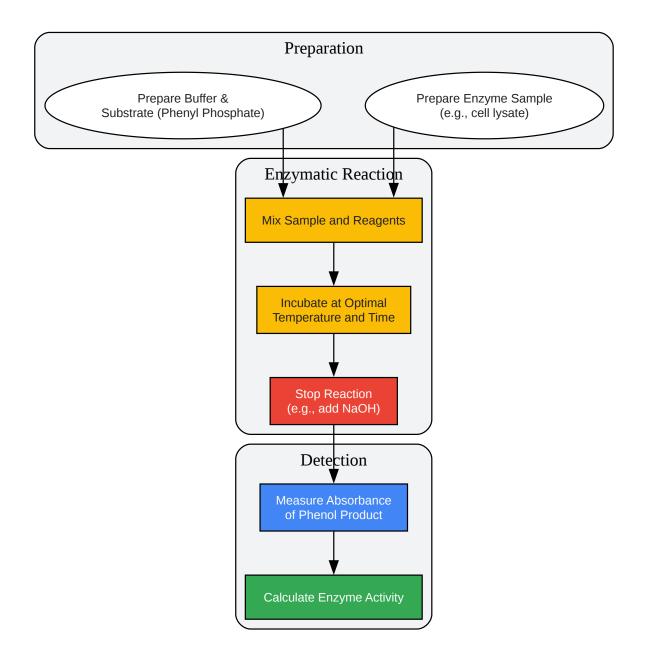
- Incubate the biological sample with a buffered solution of phenyl phosphate at the optimal temperature for the enzyme.
- After a defined incubation period, stop the reaction (e.g., by adding a strong acid or base).
- Inject a specific volume of the reaction mixture into the HPLC system.
- Separate the components on a suitable column. Phenol typically has a retention time of around 7 minutes under standard conditions.
- Quantify the amount of phenol produced by comparing the peak area to a standard curve of known phenol concentrations. The detection limit for phenol can be as low as 5 pmol.[12]

Signaling Pathways and Experimental Workflows Anaerobic Phenol Degradation Pathway

In some bacteria, such as Thauera aromatica, phenol is metabolized anaerobically. This pathway involves the initial phosphorylation of phenol to **phenyl phosphate**.

Click to download full resolution via product page

Anaerobic metabolism of phenol to 4-hydroxybenzoate.



This pathway highlights a key biological role of **phenyl phosphate** as an intermediate in the metabolic breakdown of phenolic compounds.[13] The formation of **phenyl phosphate** is catalyzed by phenylphosphate synthase, which utilizes ATP.[4]

General Workflow for a Phosphatase Assay Using Phenyl Phosphate

The following diagram illustrates a typical workflow for an endpoint colorimetric phosphatase assay.

Click to download full resolution via product page

A generalized workflow for a phosphatase assay.

Role in Signaling

While **phenyl phosphate** itself is not a primary signaling molecule in mammalian systems, its hydrolysis products, inorganic phosphate (Pi) and phenol, are involved in cellular signaling. Extracellular phosphate can act as a signaling molecule, activating pathways such as the

Raf/MEK/ERK pathway, which in turn modulates the expression of various genes.[9] The enzymatic release of phosphate from substrates like **phenyl phosphate** is a fundamental process in signal transduction cascades regulated by protein phosphatases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US4351780A Process for preparing isopropylphenyl/phenyl phosphate Google Patents [patents.google.com]
- 2. CN103044485A Method for preparing high-purity phenyl phosphine Google Patents [patents.google.com]
- 3. CN102276647A Preparation and synthesis method of phenyl phosphonic acid Google Patents [patents.google.com]
- 4. Phosphorylation of Phenol by Phenylphosphate Synthase: Role of Histidine Phosphate in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101671366A Environmentally-friendly synthesis method for phenylphosphonic dichloride Google Patents [patents.google.com]
- 6. US7700807B2 Process to prepare alkyl phenyl phosphates Google Patents [patents.google.com]
- 7. Detecting acid phosphatase enzymatic activity with phenol as a chemical exchange saturation transfer magnetic resonance imaging contrast agent (PhenolCEST MRI) PMC [pmc.ncbi.nlm.nih.gov]
- 8. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphate as a Signaling Molecule PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. journals.asm.org [journals.asm.org]

- 13. Phenylphosphate Synthase: a New Phosphotransferase Catalyzing the First Step in Anaerobic Phenol Metabolism in Thauera aromatica PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenyl Phosphate: A Technical Guide to its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215402#chemical-and-physical-properties-of-phenyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com